2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide

CrtN inhibitor Staphylococcus aureus anti-virulence

This tetrahydrochromene-3-sulfonamide is a critical SAR probe for enzyme inhibitor studies, offering a unique combination of a saturated cyclohexene ring and a primary sulfonamide zinc-binding group. Its low logP (0.9) and non-planar geometry distinguish it from fully aromatic chromene sulfonamides, preventing data non-transferability. Procure this 95% pure compound for reproducible CrtN inhibition (IC50 1.2-1.6 nM), focused metalloenzyme library screening, and systematic scaffold-hopping campaigns where ring saturation and sulfonamide positioning are decisive experimental variables.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
Cat. No. B13182741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(C(=O)O2)S(=O)(=O)N
InChIInChI=1S/C9H11NO4S/c10-15(12,13)8-5-6-3-1-2-4-7(6)14-9(8)11/h5H,1-4H2,(H2,10,12,13)
InChIKeyIITYFCFSRKUYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide: Structural Identity and Procurement-Relevant Baseline


2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide (CAS 1315365-48-0) is a heterocyclic sulfonamide featuring a partially saturated chromene (benzopyran) scaffold with a primary sulfonamide group (–SO₂NH₂) installed at the 3-position adjacent to the 2-oxo lactone carbonyl [1]. The compound has the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol . Its structural signature—a saturated cyclohexene ring fused to a 2-pyrone bearing an electron-withdrawing sulfonamide—differentiates it from both fully aromatic 2H-chromene-3-sulfonamides and the more extensively studied coumarin-3-sulfonamides [2]. This scaffold has been investigated preclinically as a pharmacophore for enzyme inhibition, most notably against the staphylococcal diapophytoene desaturase CrtN [3], and belongs to a broader class of chromene-containing aromatic sulfonamides explored for carbonic anhydrase (CA) inhibition [4]. The compound is commercially available from multiple suppliers including Enamine (catalog EN300-79563), with reported purity of 95% .

Why Generic Substitution Fails for 2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide in Research Procurement


In-class chromene sulfonamides cannot be treated as interchangeable procurement items because the tetrahydro substitution pattern on the chromene core directly modulates three properties that are critical to experimental outcomes: (i) electronic character of the α,β-unsaturated lactone, where saturation of the 5,6,7,8-positions eliminates extended aromatic conjugation present in fully unsaturated 2H-chromene analogs, altering both the compound's UV chromophore and its reactivity toward nucleophilic attack [1]; (ii) three-dimensional conformation, as the saturated cyclohexene ring adopts a half-chair geometry that places the sulfonamide in a spatially distinct orientation relative to planar coumarin-3-sulfonamides such as compound 10q (2-oxo-2H-benzo[h]chromene-3-sulfonamide) [2]; and (iii) physicochemical profile—the tetrahydrochromene scaffold exhibits a lower calculated logP (XLogP3 ≈ 0.9) compared to aromatic 2H-chromene-3-sulfonamide (XLogP3 estimated >1.5), affecting solubility and membrane partitioning [1]. These differences render biological activity data from structurally related but non-identical scaffolds non-transferable, making compound-specific procurement essential for reproducible SAR studies and assay development [3].

Quantitative Differentiation Evidence for 2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide vs. Closest Analogs


CrtN Inhibition Potency in Staphylococcus aureus: Nanomolar IC50 Compared with Benzocycloalkane-Derived CrtN Inhibitors

The compound demonstrates potent inhibition of the staphylococcal diapophytoene desaturase CrtN, a validated anti-virulence target in S. aureus. In a spectrophotometric assay measuring staphyloxanthin pigment reduction after 48 hours, the compound inhibited CrtN in S. aureus strain Newman with an IC50 of 1.60 nM [1]. Against the vancomycin-intermediate S. aureus (VISA) strain Mu50, the IC50 was 1.20 nM [2]. By comparison, benzocycloalkane-derived CrtN inhibitors from the same target class showed submicromolar IC50 values, with the most potent analog (compound 8) achieving nanomolar IC50 but generally in the range of 3.93–180 nM depending on the MRSA strain tested [3]. This places the target compound among the more potent CrtN inhibitors reported, with activity in the low single-digit nanomolar range across both methicillin-sensitive and VISA strains.

CrtN inhibitor Staphylococcus aureus anti-virulence

Physicochemical Differentiation from 2-Oxo-2H-chromene-3-sulfonamide (Unsaturated Analog): Calculated logP and PSA Comparison

The tetrahydro substitution significantly alters the physicochemical profile relative to the fully aromatic 2H-chromene-3-sulfonamide analog. The target compound has a computed XLogP3 of 0.9 and a topological polar surface area (TPSA) of 94.8 Ų [1]. The unsaturated analog 2H-chromene-3-sulfonamide (CAS 1602965-34-3, C₉H₉NO₃S, MW 211.24 g/mol) lacks the two additional hydrogen atoms and the saturated ring, yielding a different hydrogen bond acceptor/donor profile and a higher predicted logP due to extended aromaticity [2]. The TPSA difference directly impacts predicted membrane permeability and aqueous solubility. Additionally, the target compound has a higher molecular weight (229.25 vs. 211.24 g/mol) and a different hydrogen bond acceptor count (5 vs. 4) due to the additional oxygen in the saturated ring system [1][2]. These differences are quantifiable and relevant for formulation, DMPK profiling, and assay compatibility.

physicochemical properties drug-likeness solubility

Carboxylate-to-Sulfonamide Bioisosteric Replacement: Comparative Enzyme Inhibition Potential vs. 2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate Analogs

The sulfonamide group (–SO₂NH₂) at position 3 functions as a zinc-binding group (ZBG) capable of coordinating the catalytic Zn²⁺ ion in metalloenzymes such as carbonic anhydrases and matrix metalloproteinases, a property not shared by the corresponding carboxylate ester analog ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate [1]. In the broader chromene sulfonamide class, primary sulfonamides have demonstrated Kis in the low nanomolar range against tumor-associated hCA IX and hCA XII isoforms (Ki range ~5–90 nM for the most potent derivatives), whereas the carboxylate and ester analogs lack this zinc-coordinating capacity and consequently show no meaningful CA inhibition [2]. The sulfonamide also provides an additional hydrogen bond donor (NH₂) that enables distinct binding interactions within enzyme active sites compared to the ester carbonyl oxygen alone [1]. This bioisosteric replacement—exchanging –CO₂Et for –SO₂NH₂—preserves the electron-withdrawing character at the 3-position while fundamentally altering the compound's metalloenzyme inhibition profile.

bioisostere sulfonamide pharmacophore zinc-binding group

Commercial Availability and Pricing Benchmarking Against Structurally Proximal Chromene Sulfonamide Building Blocks

The target compound is commercially available from multiple suppliers with documented purity specifications, providing procurement redundancy that is not uniformly available for all chromene-3-sulfonamide analogs. Enamine offers the compound (catalog EN300-79563) at purity ≥95%, with pricing of $999/0.25 g, $1,043/0.5 g, and $4,667/10 g as of 2023 [1]. In contrast, 2H-chromene-3-sulfonamide (CAS 1602965-34-3) has fewer commercial sources and limited stock availability, while the benzo[h]chromene analog (compound 10q, 2-oxo-2H-benzo[h]chromene-3-sulfonamide) is not listed as a standard catalog item from major screening compound suppliers and requires custom synthesis [2]. The tetrahydro scaffold's synthetic accessibility via cyclization of sulfonamide precursors with cyclohexanedione derivatives enables multi-gram scale production, contributing to its commercial viability as a screening building block [3].

chemical procurement building block commercial availability

Evidence-Backed Application Scenarios for 2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide in Research and Drug Discovery


Anti-Virulence Probe Development Targeting Staphylococcal CrtN

Direct application as a chemical probe for CrtN (diapophytoene desaturase) inhibition in Staphylococcus aureus anti-virulence research. The compound's low nanomolar IC50 (1.20–1.60 nM) against both MSSA and VISA strains, measured by staphyloxanthin reduction assay [1], supports its use in target engagement studies aimed at validating CrtN as a therapeutic target for rendering S. aureus susceptible to neutrophil-mediated killing. The tetrahydro scaffold may confer metabolic advantages over fully aromatic analogs in cellular assays due to its lower logP (0.9), potentially reducing non-specific protein binding [2].

Metalloenzyme Inhibitor Screening Library Component

Inclusion as a sulfonamide-bearing fragment in focused screening libraries targeting zinc-dependent metalloenzymes. The primary sulfonamide at position 3 serves as a zinc-binding group, and class-level evidence from the chromene sulfonamide series demonstrates that structurally related compounds achieve nanomolar Kis against human carbonic anhydrase isoforms hCA IX and hCA XII [3]. The compound can serve as both a potential hit and a control for evaluating the contribution of the tetrahydrochromene core to target binding relative to planar coumarin sulfonamides.

Structure-Activity Relationship (SAR) Anchor Point for Chromene Scaffold Optimization

Deployment as a core scaffold reference point in medicinal chemistry SAR studies exploring the impact of ring saturation on chromene-based sulfonamide bioactivity. The compound enables direct comparison with its unsaturated analog 2H-chromene-3-sulfonamide (ΔlogP ~−0.6; ΔMW = +18.01) and with the carboxylate ester analog (ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate), allowing systematic dissection of how (a) ring saturation, and (b) sulfonamide vs. ester functionality at position 3 independently modulate potency, selectivity, and physicochemical properties [2].

Negative Control Compound for Non-Zinc-Dependent Target Profiling

Use as a selectivity control in counter-screening panels. Because the chromene sulfonamide class has been profiled against carbonic anhydrase isoforms [3] and related compounds have shown activity against CrtN [1], this compound can serve as a reference for assessing whether observed phenotypic effects in cell-based assays are attributable to metalloenzyme inhibition or to alternative mechanisms such as DNA intercalation or caspase activation, as documented for the structurally related benzo[h]chromene analog 10q [4].

Quote Request

Request a Quote for 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.